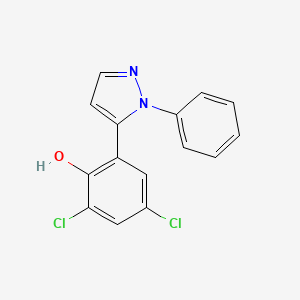

2,4-dichloro-6-(1-phenyl-1H-pyrazol-5-yl)phenol

Beschreibung

Significance of Pyrazole (B372694) and Phenol (B47542) Moieties in Organic and Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. nih.govmdpi.combiomedpharmajournal.orgresearchgate.netresearchgate.net Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. nih.govmdpi.comresearchgate.net The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological effects. biomedpharmajournal.orgresearchgate.net

Similarly, the phenol moiety, an aromatic ring bearing a hydroxyl group, is a crucial structural component in numerous biologically active compounds, both natural and synthetic. nih.govglobalresearchonline.netnih.govsigmaaldrich.com Phenolic compounds are recognized for their antioxidant, anti-inflammatory, and antimicrobial activities. nih.govglobalresearchonline.netnih.gov The hydroxyl group of the phenol can participate in hydrogen bonding, a key interaction in biological systems, and its presence can significantly influence a molecule's solubility and metabolic stability. nih.gov The combination of these two pharmacophores in a single molecule, as seen in phenol-pyrazole hybrids, offers the potential for multifaceted biological activity.

Table 1: Prominent Biological Activities of Pyrazole and Phenol Derivatives

| Moiety | Biological Activities |

| Pyrazole | Anti-inflammatory, Antimicrobial, Anticancer, Analgesic, Antiviral nih.govmdpi.comresearchgate.netresearchgate.net |

| Phenol | Antioxidant, Anti-inflammatory, Antimicrobial, Anticancer nih.govglobalresearchonline.netnih.govsigmaaldrich.com |

Rationale for Investigating Halogenated Phenol-Pyrazole Systems, with a Focus on 2,4-dichloro-6-(1-phenyl-1H-pyrazol-5-yl)phenol

The rationale for investigating this specific halogenated system stems from the desire to explore new chemical spaces and identify novel compounds with potential therapeutic applications. The combination of the established pharmacophores of pyrazole and dichlorophenol in a unique structural arrangement warrants scientific inquiry into its chemical properties and biological activities.

Scope and Research Objectives Pertaining to the Chemical Compound

While specific research on "this compound" is not extensively detailed in publicly available literature, the general objectives for investigating such a compound can be inferred from studies on analogous structures. The primary research objectives would likely encompass:

Synthesis and Characterization: The development of an efficient and scalable synthetic route to obtain the pure compound. This would be followed by comprehensive characterization using various spectroscopic and analytical techniques to confirm its chemical structure and purity.

Biological Screening: A thorough investigation of its biological activities across a range of assays. Based on the known properties of its constituent moieties, this would likely include screening for antimicrobial, anti-inflammatory, and anticancer properties.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related analogues to understand how structural modifications influence biological activity. This could involve altering the substitution pattern on the phenyl rings or modifying the core pyrazole structure.

Mechanism of Action Studies: For any identified biological activities, further research would aim to elucidate the underlying molecular mechanisms. This could involve identifying specific cellular targets or pathways that the compound interacts with.

The overarching goal of such research would be to assess the potential of this compound as a lead compound for the development of new therapeutic agents.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dichloro-6-(2-phenylpyrazol-3-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O/c16-10-8-12(15(20)13(17)9-10)14-6-7-18-19(14)11-4-2-1-3-5-11/h1-9,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYVVIVSCGKUPSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C(=CC(=C3)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40695479 | |

| Record name | 2,4-Dichloro-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

288401-48-9 | |

| Record name | 2,4-Dichloro-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40695479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2,4 Dichloro 6 1 Phenyl 1h Pyrazol 5 Yl Phenol and Analogues

Retrosynthetic Analysis of the Target Scaffold

Retrosynthetic analysis is a technique for planning organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 2,4-dichloro-6-(1-phenyl-1H-pyrazol-5-yl)phenol, the primary disconnection points are within the pyrazole (B372694) ring, a common strategy for heterocyclic compounds.

The most logical retrosynthetic disconnection breaks the pyrazole ring at the N1-C5 and C3-C4 bonds. This approach is based on the most common and classical synthesis of pyrazoles: the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This leads to two key precursors: phenylhydrazine (B124118) and a substituted 1,3-diketone , specifically 1-(2,4-dichloro-6-hydroxyphenyl)-3-phenylpropane-1,3-dione.

An alternative disconnection, also based on a cyclocondensation approach, targets an α,β-unsaturated carbonyl system (a chalcone). This involves cleaving the N1-C5 and N2-C3 bonds of the pyrazole ring, leading to phenylhydrazine and a 1-(2,4-dichloro-6-hydroxyphenyl)-3-phenylprop-2-en-1-one (a chalcone) intermediate. This chalcone (B49325) itself can be retrosynthetically disconnected via an aldol (B89426) condensation reaction between a substituted 2-hydroxyacetophenone (B1195853) and benzaldehyde . This multi-step disconnection provides a clear and practical pathway to readily available starting materials.

Established Routes for Pyrazole Ring Formation

The formation of the pyrazole ring is the cornerstone of the synthesis for this compound. Several robust methods have been established for this purpose.

Cyclocondensation Reactions with Hydrazine Derivatives

The most prevalent method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative. researchgate.net For the target molecule, this involves reacting phenylhydrazine with an appropriate 1,3-dicarbonyl compound or an α,β-unsaturated ketone.

The reaction of a substituted chalcone with phenylhydrazine is a widely used method for synthesizing 1,3,5-triaryl-2-pyrazolines, which can then be oxidized to the corresponding pyrazole. researchgate.netthepharmajournal.com In the context of the target molecule, 1-(2,4-dichloro-6-hydroxyphenyl)-3-phenylprop-2-en-1-one would be reacted with phenylhydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) under reflux conditions. thepharmajournal.com The intermediate pyrazoline can be oxidized in situ or in a separate step to yield the final aromatic pyrazole ring.

The following table summarizes typical conditions for the synthesis of pyrazoline derivatives from chalcones and phenylhydrazine.

| Chalcone Precursor | Hydrazine Derivative | Solvent | Conditions | Product Type | Yield (%) |

|---|---|---|---|---|---|

| 1-(Aryl)-3-(Aryl)prop-2-en-1-one | Phenylhydrazine hydrate | Ethanol | Reflux, 4h | Pyrazoline | 75 |

| Substituted Chalcone | Phenylhydrazine hydrochloride | Acetic Acid/Water | 80°C, 48h | Pyrazoline | Good to Moderate |

| α,β-unsaturated ketone | Hydrazine hydrate / Formic acid | Ethanol | Reflux, 24h | 1-Formyl-2-pyrazoline | 60 |

Multi-Component Reactions (MCRs) for Pyrazole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step. For pyrazole synthesis, MCRs can combine three or more starting materials to construct the heterocyclic core and its substituents simultaneously.

A relevant MCR approach could involve the reaction of an aldehyde (benzaldehyde), a ketone (a 2-hydroxyacetophenone derivative), and phenylhydrazine. mdpi.com Catalysts such as piperidine (B6355638) or acetic acid are often employed to facilitate the condensation and cyclization steps. mdpi.com These reactions can be performed under conventional heating or microwave irradiation to accelerate product formation. The advantage of MCRs lies in their operational simplicity and the ability to generate diverse libraries of substituted pyrazoles by varying the starting components. nih.gov

| Component 1 | Component 2 | Component 3 | Catalyst/Solvent | Conditions | Product |

|---|---|---|---|---|---|

| Aldehyde | Ketone | Hydrazine | Acetic Acid / Water | Microwave, 115-140°C, 9-10 min | 1,3,5-Trisubstituted Pyrazole |

| Aldehyde | Malononitrile | Hydrazine Hydrate | Graphene Oxide / Water | Ultrasound, Room Temp, 2-6 min | Pyrano[2,3-c]pyrazole |

| Enaminone | Hydrazine | Aryl Halide | Copper Catalyst | - | 1,3-Disubstituted Pyrazole |

1,3-Dipolar Cycloaddition Approaches

The 1,3-dipolar cycloaddition is a powerful tool for constructing five-membered heterocyclic rings. In pyrazole synthesis, this typically involves the reaction of a diazo compound or a nitrile imine (as the 1,3-dipole) with an alkyne or alkene dipolarophile.

One strategy involves the in-situ generation of nitrile imines from hydrazonoyl halides, which then react with an appropriate alkyne. rsc.org For the synthesis of the target scaffold, a substituted phenylacetylene (B144264) could serve as the dipolarophile, reacting with a nitrile imine generated from an N-phenylbenzohydrazonoyl halide. The regioselectivity of this cycloaddition is a key consideration, often controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile. Sydnones, a class of mesoionic compounds, can also serve as 1,3-dipole precursors, reacting with electron-deficient alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form pyrazoles. mdpi.com

Transition Metal-Catalyzed Coupling Methods

Transition-metal catalysis offers modern and versatile methods for C-C and C-N bond formation, which have been applied to pyrazole synthesis. mdpi.com These methods often provide access to substitution patterns that are difficult to achieve through classical condensation reactions. researchgate.net

Copper- and palladium-catalyzed reactions are particularly prominent. For instance, a copper-catalyzed three-component reaction of enaminones, hydrazine, and aryl halides can produce 1,3-substituted pyrazoles. nih.gov Another approach involves the palladium-catalyzed carbonylative Heck coupling of aryl bromides with vinyl ethers to form intermediates that can be cyclized with hydrazines to yield 1,3-disubstituted pyrazoles. beilstein-journals.org Transition metal catalysts can also be used for the direct C-H functionalization of a pre-formed pyrazole ring, allowing for the late-stage introduction of substituents. researchgate.net

Oxidative Cyclization Pathways

Oxidative cyclization methods provide another route to the pyrazole core, often starting from more flexible precursors like unsaturated hydrazones. These reactions typically involve the formation of an intermediate that undergoes an intramolecular cyclization with concomitant oxidation to form the aromatic pyrazole ring.

A mild and convenient method involves the copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones. organic-chemistry.org This reaction is proposed to proceed through the formation of a hydrazonyl radical, which then undergoes a 5-exo-trig cyclization. organic-chemistry.orgrsc.org Another approach uses oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to mediate the oxidative coupling of hydrazones with alkenes, leading to β,γ-unsaturated hydrazone intermediates that can then cyclize to form pyrazoles under metal-free conditions. acs.org

Approaches for Introducing the Dichlorophenol Moiety

The incorporation of the 2,4-dichlorophenol (B122985) unit is a critical step that significantly influences the biological activity of the final molecule. This can be achieved through various synthetic routes, primarily involving either the late-stage functionalization of a pre-formed pyrazolyl-phenol or the construction of the pyrazole ring onto an already chlorinated phenolic precursor.

One common strategy involves the direct functionalization of a phenolic precursor that already contains the pyrazole substituent. This approach relies on the principles of electrophilic aromatic substitution, where the hydroxyl group of the phenol (B47542) ring directs incoming electrophiles to the ortho and para positions. researchgate.net However, achieving specific dichlorination at the 2- and 4-positions requires careful control of reaction conditions to prevent the formation of other isomers.

The synthesis often starts with a precursor like 2-(1-phenyl-1H-pyrazol-5-yl)phenol. The direct chlorination of this substrate can be performed using various chlorinating agents. The strong ortho, para-directing effect of the phenolic hydroxyl group facilitates the introduction of chlorine atoms at the desired positions. researchgate.net Methodologies must be optimized to manage the reactivity and ensure high regioselectivity.

Table 1: Key Considerations for Direct Chlorination

| Parameter | Description |

| Chlorinating Agent | Common agents include sulfuryl chloride (SO₂Cl₂), N-Chlorosuccinimide (NCS), and chlorine gas (Cl₂). The choice of agent affects reactivity and selectivity. |

| Solvent | Solvents such as dichloromethane, chloroform, or acetic acid are often used. The polarity of the solvent can influence the reaction rate and outcome. |

| Temperature | Reactions are typically run at low temperatures to control the exothermic nature of the reaction and minimize side-product formation. |

| Catalyst | Lewis acid catalysts may be employed to enhance the electrophilicity of the chlorinating agent, although their use can sometimes reduce selectivity. |

A representative reaction involves dissolving the pyrazolyl-phenol precursor in a suitable chlorinated solvent, followed by the slow addition of the chlorinating agent at a controlled temperature. The reaction progress is monitored by techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). researchgate.net Upon completion, the product is isolated and purified, typically through crystallization or column chromatography. researchgate.net

An alternative to direct functionalization is the construction of the phenol-pyrazole linkage, where one ring is built upon the other. This can be approached in two primary ways: forming the pyrazole ring on a dichlorophenol precursor or coupling a pre-formed pyrazole with a dichlorophenol derivative.

One of the most established methods for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. universiteitleiden.nlresearchgate.net In this context, a 1-(2,4-dichlorophenyl)-substituted 1,3-diketone can be reacted with phenylhydrazine. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the 1-phenyl-5-(2,4-dichlorophenyl)pyrazole. Subsequent steps would be required to introduce the hydroxyl group, for instance, through nucleophilic aromatic substitution of one of the chlorine atoms or via a Baeyer-Villiger oxidation sequence on a precursor with an appropriately placed acetyl group.

Another powerful strategy is the coupling of a pre-functionalized pyrazole with a dichlorophenol derivative. For instance, a pyrazole bearing a boronic acid or ester at the 5-position can be coupled with a 2,4-dichloro-6-halophenol using Suzuki coupling conditions. This method offers high modularity, allowing for the synthesis of a wide range of analogues by varying either the pyrazole or the phenol coupling partner. Similarly, nucleophilic substitution reactions, where a halogenated pyrazole reacts with a dichlorophenol under basic conditions, can forge an ether linkage, leading to related aryloxy-pyrazole structures. mdpi.com

Table 2: Comparison of Phenol-Pyrazole Linkage Strategies

| Strategy | Description | Advantages | Disadvantages |

| Diketone Condensation | Reaction of a 1,3-diketone with a hydrazine. | Well-established, readily available starting materials. | May require multiple steps to install the phenol hydroxyl group; potential for regioisomer formation. |

| Cross-Coupling (e.g., Suzuki) | Palladium-catalyzed reaction between a pyrazole-boronic acid and a halophenol. | High functional group tolerance, modular, good control of regiochemistry. | Requires synthesis of functionalized precursors (e.g., boronic acids); catalyst cost and removal. |

| Nucleophilic Substitution | Reaction of a halopyrazole with a phenol to form an ether linkage. | Simpler conditions than cross-coupling. | Limited to ether linkages, not the direct C-C bond present in the target compound. |

Green Chemistry and Sustainable Synthetic Techniques for Related Compounds

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles to minimize environmental impact. nih.govacs.org These approaches focus on improving atom economy, using safer solvents and reagents, reducing energy consumption, and employing catalytic methods. researchgate.net For the synthesis of pyrazole derivatives, several green strategies have been developed that are applicable to analogues of the target compound. benthamdirect.com

Key green synthetic methods include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and often allows for solvent-free reactions, thereby reducing waste. researchgate.net

Ultrasonic-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, enhancing reaction rates and yields, often under milder conditions than conventional heating. benthamdirect.comekb.eg

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids minimizes environmental pollution. nih.govacs.org

Catalysis: The use of recyclable catalysts, including solid-supported catalysts or biocatalysts, improves efficiency and reduces waste compared to stoichiometric reagents. nih.gov

Multicomponent Reactions (MCRs): MCRs allow for the synthesis of complex molecules in a single step from three or more reactants, which increases efficiency and reduces the number of purification steps. researchgate.netnih.gov

Table 3: Examples of Green Synthetic Approaches for Pyrazoles

| Technique | Conditions | Key Advantage |

| Microwave Irradiation | Solvent-free or in green solvents (e.g., water, ethanol) | Rapid reaction rates, higher yields, energy efficiency. researchgate.net |

| Sonication | Room temperature or gentle heating in eco-friendly solvents | Milder reaction conditions, improved yields. ekb.eg |

| Catalytic Synthesis | Use of recyclable catalysts like silica (B1680970) gel or imidazole (B134444) in aqueous media | Avoids stoichiometric waste, catalyst can be reused. acs.org |

| Multicomponent Reactions | One-pot synthesis from multiple starting materials | High atom economy, operational simplicity, reduced waste. nih.gov |

These sustainable techniques are vital for the modern chemical industry, aiming to produce valuable compounds while minimizing the ecological footprint. researchgate.net

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful technology for the production of organic compounds, including pyrazoles. nih.gov This technique involves pumping reagents through a network of tubes or microreactors where the reaction occurs. galchimia.com It offers significant advantages over traditional batch processing, such as enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govmdpi.com

For pyrazole synthesis, flow chemistry enables precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities. mdpi.com For example, the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines can be efficiently performed in a flow system. The reagents are continuously mixed and heated in a reactor coil, and the product stream is collected at the outlet. This approach is particularly beneficial for reactions that are highly exothermic or involve hazardous intermediates. galchimia.com

Multistep syntheses can also be streamlined by connecting multiple flow reactors in sequence. rsc.org This allows for the generation of an intermediate in the first reactor, which is then directly fed into a second reactor for a subsequent transformation without the need for isolation and purification of the intermediate. mdpi.comrsc.org This "end-to-end" synthesis significantly reduces processing time and waste.

Table 4: Advantages of Flow Chemistry in Pyrazole Synthesis

| Feature | Benefit in Pyrazole Synthesis |

| Enhanced Safety | Small reactor volumes minimize the risk associated with hazardous reagents or exothermic reactions. nih.gov |

| Precise Control | Accurate control over temperature, pressure, and stoichiometry leads to higher selectivity and yield. mdpi.com |

| Rapid Optimization | Reaction conditions can be quickly screened and optimized by varying flow rates and other parameters. galchimia.com |

| Scalability | Production can be scaled up by running the system for longer periods or by using parallel reactors ("numbering-up"). nih.gov |

| Integration | Allows for the integration of synthesis, purification, and analysis into a single continuous process. galchimia.comafricacommons.net |

Flow chemistry represents a modern and efficient approach to the synthesis of pyrazole-containing molecules, offering a safer, cleaner, and more scalable alternative to conventional batch methods. nih.govgalchimia.com

Advanced Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

For 2,4-dichloro-6-(1-phenyl-1H-pyrazol-5-yl)phenol, ¹H NMR spectroscopy would be expected to reveal distinct signals for each non-equivalent proton. The protons on the dichlorophenol ring, the pyrazole (B372694) ring, and the phenyl substituent would all resonate at characteristic chemical shifts, influenced by the electron-withdrawing effects of the chlorine atoms and the aromatic systems. The integration of these signals would correspond to the number of protons in each environment, and spin-spin coupling patterns would reveal which protons are adjacent to one another.

Similarly, ¹³C NMR spectroscopy would provide a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, part of a heterocycle) and the nature of its bonding. Spectroscopic techniques such as HSQC and HMBC can be used to correlate proton and carbon signals, allowing for the unambiguous assignment of the entire molecular skeleton.

Hypothetical ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Phenolic OH | 9.0 - 10.0 | Singlet (broad) | - |

| Dichlorophenol H-3/H-5 | 7.2 - 7.5 | Doublet | ~ 2.5 |

| Phenyl H (ortho) | 7.6 - 7.8 | Multiplet | - |

| Phenyl H (meta/para) | 7.3 - 7.5 | Multiplet | - |

| Pyrazole H-3 | 7.8 - 8.0 | Doublet | ~ 2.0 |

| Pyrazole H-4 | 6.5 - 6.7 | Doublet | ~ 2.0 |

Hypothetical ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Phenolic C-OH | 150 - 155 |

| Dichlorophenol C-Cl | 125 - 130 |

| Dichlorophenol C-H | 115 - 130 |

| Pyrazole C-5 | 140 - 145 |

| Pyrazole C-3 | 145 - 150 |

| Pyrazole C-4 | 105 - 110 |

| Phenyl C-ipso | 138 - 142 |

| Phenyl C-ortho/meta/para | 120 - 130 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Different types of bonds (e.g., O-H, C=C, C-Cl) vibrate at characteristic frequencies, resulting in a unique IR spectrum that acts as a molecular "fingerprint."

For this compound, the IR spectrum would be expected to show a number of key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretch of the phenolic hydroxyl group. Aromatic C-H stretching vibrations would likely appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the pyrazole ring would be observed in the 1400-1600 cm⁻¹ region. Furthermore, the C-O stretching of the phenol (B47542) and the C-N stretching of the pyrazole would have characteristic absorptions. The presence of the chlorine substituents would be indicated by C-Cl stretching bands in the fingerprint region, typically below 800 cm⁻¹.

Hypothetical IR Spectroscopy Data

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Phenol) | 3200 - 3600 | Broad, Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |

| C=N Stretch (Pyrazole) | 1500 - 1580 | Medium |

| C-O Stretch (Phenol) | 1200 - 1260 | Strong |

| C-N Stretch (Pyrazole) | 1100 - 1300 | Medium |

| C-Cl Stretch | 600 - 800 | Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, GC-MS, FAB-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. This information can be used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing the fragmentation patterns of the molecule. Techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are used to analyze complex mixtures, while techniques like fast atom bombardment (FAB-MS) can be used for less volatile compounds.

For this compound, high-resolution mass spectrometry would be expected to show a molecular ion peak corresponding to its exact molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion, with peaks at M, M+2, and M+4, reflecting the natural abundances of the ³⁵Cl and ³⁷Cl isotopes. The fragmentation of the molecule under ionization would likely involve cleavage of the bond between the phenol and pyrazole rings, as well as fragmentation of the individual ring systems, providing valuable structural information.

Hypothetical Mass Spectrometry Data

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 318, 320, 322 | Molecular ion with characteristic isotopic pattern for two chlorine atoms. |

| [M - Cl]⁺ | 283, 285 | Loss of a chlorine atom. |

| [M - C₆H₃Cl₂O]⁺ | 143 | Fragment corresponding to the 1-phenyl-1H-pyrazolyl cation. |

| [C₆H₃Cl₂O]⁺ | 161, 163, 165 | Fragment corresponding to the 2,4-dichlorophenoxy cation. |

| [C₆H₅]⁺ | 77 | Phenyl cation from the fragmentation of the 1-phenyl-1H-pyrazole moiety. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the electronic structure of the molecule, particularly the extent of conjugation.

The compound this compound contains multiple chromophores, including the dichlorophenol ring, the phenyl ring, and the pyrazole ring. The extensive conjugation between these aromatic and heteroaromatic systems would be expected to result in strong UV absorption. The UV-Vis spectrum would likely show multiple absorption bands corresponding to π → π* transitions. The exact position of the λmax values would be influenced by the substitution pattern and the solvent used for the analysis.

Hypothetical UV-Vis Spectroscopy Data

| Solvent | Predicted λmax (nm) | Associated Electronic Transition |

| Ethanol (B145695) | ~250 - 270 | π → π* transition of the phenyl and pyrazole rings. |

| Ethanol | ~280 - 300 | π → π* transition of the dichlorophenol ring. |

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, it is possible to determine the precise positions of all atoms in the crystal lattice, as well as bond lengths, bond angles, and intermolecular interactions.

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide a wealth of structural information. It would confirm the connectivity of the atoms and reveal the conformation of the molecule, including the dihedral angles between the planes of the aromatic and heteroaromatic rings. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, which govern the packing of the molecules in the solid state.

Hypothetical X-ray Crystallography Data

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10 - 15 |

| b (Å) | 8 - 12 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 (for monoclinic) |

| Key Dihedral Angle (Phenol-Pyrazole) | 30 - 60° |

| Key Intermolecular Interaction | Hydrogen bonding between phenolic OH and a nitrogen atom of the pyrazole ring of an adjacent molecule. |

Computational Chemistry and Theoretical Investigations of 2,4 Dichloro 6 1 Phenyl 1h Pyrazol 5 Yl Phenol

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. karazin.ua For 2,4-dichloro-6-(1-phenyl-1H-pyrazol-5-yl)phenol, DFT calculations, often employing the B3LYP hybrid functional with a 6-311++G(d,p) basis set, can provide a detailed understanding of its structural and electronic properties. materialsciencejournal.org The optimization of the molecular geometry reveals the most stable three-dimensional arrangement of the atoms, including crucial information about bond lengths, bond angles, and dihedral angles. This analysis indicates a non-planar structure for similar pyrazole (B372694) derivatives, which is a key determinant of their chemical behavior. physchemres.org

The electronic structure analysis derived from DFT calculations offers insights into the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and spectroscopic properties.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors include ionization potential, electron affinity, electronegativity, chemical potential, hardness, softness, and the electrophilicity index. asrjetsjournal.org These parameters provide a quantitative basis for predicting how the molecule will interact with other chemical species.

Table 1: Representative Frontier Molecular Orbital Energies and Reactivity Descriptors

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.25 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.36 |

| Ionization Potential (I) | 6.25 |

| Electron Affinity (A) | 1.89 |

| Electronegativity (χ) | 4.07 |

| Chemical Potential (μ) | -4.07 |

| Hardness (η) | 2.18 |

| Softness (S) | 0.23 |

Note: The values in this table are representative and are based on typical DFT calculations for similar aromatic and heterocyclic compounds.

DFT calculations are a reliable method for predicting the vibrational frequencies of a molecule, which correspond to the absorption bands observed in infrared (IR) and Raman spectroscopy. By performing a frequency analysis on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, leading to excellent agreement with experimental data. derpharmachemica.com

The interpretation of the vibrational spectrum allows for the assignment of specific vibrational modes to the various functional groups within the molecule. For instance, the characteristic stretching frequencies of the O-H group in the phenol (B47542) moiety, the C-Cl bonds, the C=N bond in the pyrazole ring, and the C-H bonds of the aromatic rings can be identified. researchgate.netderpharmachemica.com This detailed assignment provides a spectroscopic fingerprint of the molecule and confirms its structural features.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) |

|---|---|---|

| O-H (Phenol) | Stretching | ~3550 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C=N (Pyrazole) | Stretching | ~1595 |

| C=C (Aromatic) | Stretching | ~1600-1450 |

Note: These frequencies are approximate and based on typical values for the respective functional groups in similar molecules.

Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra of molecules, providing insights into their photophysical properties. materialsciencejournal.org By calculating the excitation energies and oscillator strengths, the absorption wavelengths (λmax) in the ultraviolet-visible (UV-Vis) spectrum can be determined. physchemres.org

For this compound, TD-DFT calculations can predict the electronic transitions between molecular orbitals, such as the transition from the HOMO to the LUMO. These calculations can be performed in the gas phase and in different solvents to account for solvatochromic effects. physchemres.orgresearchgate.net The predicted spectrum can then be compared with experimental data to validate the computational model and to understand the electronic transitions responsible for the observed absorption bands.

Table 3: Representative Predicted Electronic Absorption Data

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 3.54 | 350 | 0.45 |

| S0 → S2 | 4.12 | 301 | 0.21 |

Note: The data in this table are illustrative and represent typical TD-DFT results for aromatic heterocyclic compounds.

Molecular Docking Simulations for Potential Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. ijpbs.com This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. For this compound, docking simulations can be performed against various protein targets to explore its potential therapeutic applications.

The docking process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, typically expressed as a docking score in kcal/mol. ijpbs.com The results can reveal key non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein. mdpi.com These insights are crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

Table 4: Illustrative Molecular Docking Results

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase A | -8.5 | Val56, Leu173, Tyr330 |

| Cyclooxygenase-2 | -9.2 | Arg120, Tyr355, Ser530 |

Note: The target proteins and docking scores are hypothetical and serve to illustrate the type of data obtained from molecular docking simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net By developing a mathematical model, the bioactivity of new or untested compounds can be predicted based on their molecular descriptors. For this compound and its analogues, QSAR studies can be employed to predict their potential efficacy against various biological targets.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound, which can be topological, electronic, or conformational in nature. nih.gov These descriptors are then used to build a regression model, often using techniques like multiple linear regression (MLR), that relates the descriptors to the observed biological activity. A statistically significant and predictive QSAR model can then be used to guide the synthesis of new derivatives with improved activity.

Molecular Dynamics Simulations for Conformational Stability and Ligand-Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. researchgate.net For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its interactions with a biological target.

By placing the ligand-receptor complex from a docking simulation into a simulated physiological environment, MD simulations can track the movements of atoms and the changes in interactions over a specific time period. researchgate.net This allows for the assessment of the stability of the binding pose and the identification of key residues that are crucial for maintaining the ligand-receptor interaction. The information gained from MD simulations can complement molecular docking studies and provide a more dynamic picture of the binding process.

In Vitro Biological Activity Spectrum and Mechanistic Investigations

Evaluation of Antimicrobial Activities

The antimicrobial potential of phenolic compounds and their derivatives has been extensively studied. frontiersin.org The introduction of a pyrazole (B372694) ring, a heterocyclic structure, into these compounds has been a strategy to enhance their antimicrobial spectrum. nih.gov

Antibacterial Potency Against Relevant Strains

The antibacterial efficacy of pyrazole derivatives has been evaluated against a variety of both Gram-positive and Gram-negative bacteria. While specific data for 2,4-dichloro-6-(1-phenyl-1H-pyrazol-5-yl)phenol is not extensively detailed in the provided search results, the general class of phenyl-pyrazole compounds has demonstrated notable antibacterial action. For instance, certain 1-phenyl-3-aryl-5-aryl-1H-pyrazoles have been synthesized and screened for their in vitro antibacterial activity against strains like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net The presence of halogen substituents on the phenyl ring is often associated with increased antibacterial activity. Phenolic compounds, in general, are known to exhibit antibacterial properties, with their effectiveness varying based on the bacterial species. researchgate.netmdpi.com

Table 1: Antibacterial Activity of Related Phenyl-Pyrazole Derivatives

| Bacterial Strain | Type | Activity of Phenyl-Pyrazole Derivatives |

|---|---|---|

| Bacillus subtilis | Gram-positive | Moderate to good |

| Staphylococcus aureus | Gram-positive | Moderate to good |

| Escherichia coli | Gram-negative | Variable |

| Pseudomonas aeruginosa | Gram-negative | Variable |

Data is generalized from studies on structurally similar compounds.

Antifungal Efficacy and Related Mechanisms

Novel pyrazole derivatives have been synthesized and evaluated for their antifungal properties against various fungal pathogens. arabjchem.org The antifungal activity of phenolic compounds is well-documented, and the incorporation of a pyrazole moiety can enhance this effect. nih.govresearchgate.net One of the primary mechanisms of antifungal action for many azole-containing compounds is the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.govnih.govscielo.br This disruption leads to altered membrane permeability and ultimately, fungal cell death. For example, studies on other dichlorophenyl-containing compounds have shown significant inhibition against fungi like Gibberella zeae, Fusarium oxysporium, and Cytospora mandshurica. researchgate.net Molecular docking studies have suggested that phenolic compounds can effectively bind to essential fungal enzymes, such as ATP synthase, thereby inhibiting fungal growth. nih.gov

Table 2: Antifungal Activity of Structurally Related Compounds

| Fungal Strain | Common Disease Caused | Inhibitory Action of Related Compounds |

|---|---|---|

| Gibberella zeae | Fusarium head blight in cereals | Reported inhibition |

| Fusarium oxysporum | Fusarium wilt in various plants | Reported inhibition |

| Cytospora mandshurica | Canker disease in trees | Reported inhibition |

Data is generalized from studies on structurally similar compounds.

Antitubercular Activity Assessments

Derivatives of pyrazole have been investigated for their potential against Mycobacterium tuberculosis. nih.gov Several novel pyrazole-containing compounds have demonstrated significant in vitro activity against the H37Rv strain of M. tuberculosis. For instance, certain 1,3,5-trisubstituted pyrazoles have shown minimum inhibitory concentration (MIC) values in the low micromolar range. nih.gov Some pyrazolone (B3327878) derivatives have also been found to be active agents against M. tuberculosis H37Rv. researchgate.net The mechanism of action for some pyrazole analogs is believed to involve the inhibition of key mycobacterial enzymes. While direct data for this compound is limited in the search results, the pyrazole scaffold is a promising area of research for new antitubercular agents. nih.gov

Anticancer and Cytotoxic Profiles

The anticancer potential of pyrazole derivatives has been a significant area of research. nih.gov These compounds have been evaluated for their ability to inhibit the growth of various cancer cell lines and to induce apoptosis.

In Vitro Cell Growth Inhibition and Cytotoxicity Assays

Substituted phenols and pyrazole-containing compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. rotman-baycrest.on.ca For example, a pyrazolone-based copper complex demonstrated significant inhibition of murine melanoma B16 cell survival in vitro, with an IC50 value superior to cisplatin. srce.hr Other pyrazole derivatives have shown cytotoxic effects on colorectal adenocarcinoma cells. scienceasia.org Studies on pyrazolo[4,3-e]tetrazolo[1,5-b] frontiersin.orgnih.govnih.govtriazine sulfonamides found them to have antiproliferative activity against pancreatic (BxPC-3) and prostate (PC-3) cancer cell lines in micromolar concentrations. mdpi.com The cytotoxic activity is often attributed to the induction of apoptosis. mdpi.com

Table 3: Cytotoxic Activity of Related Pyrazole Derivatives on Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effect of Related Compounds |

|---|---|---|

| B16 | Murine Melanoma | Growth inhibition and apoptosis induction |

| HT-29 | Colorectal Adenocarcinoma | Cytotoxic effects |

| BxPC-3 | Pancreatic Adenocarcinoma | Antiproliferative activity |

| PC-3 | Prostate Adenocarcinoma | Antiproliferative activity |

| HCT116 | Human Colon Tumor | Potent antitumor activity |

| HeLa | Human Cervical Cancer | Potent antitumor activity |

Data is generalized from studies on structurally similar compounds. rsc.org

Inhibition of Specific Protein Kinases (e.g., B-Raf Kinase)

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer, making them important therapeutic targets. nih.govnews-medical.net Pyrazole derivatives have been identified as potent kinase inhibitors. nih.gov Specifically, a series of novel 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives were synthesized and evaluated as inhibitors of B-Raf kinase. nih.gov The B-Raf V600E mutation is a known driver in a significant percentage of melanomas. f1000research.comnih.govcancer-research-network.com One compound from this series, compound C6, which shares the 2-(pyrazol-5-yl)phenol core structure, displayed potent inhibitory activity against B-RafV600E with an IC50 of 0.15 µM and also inhibited the growth of the WM266.4 human melanoma cell line with a GI50 of 1.75 µM. nih.gov Molecular docking studies suggest that the ortho-hydroxyl group on the phenol (B47542) ring plays a key role in the binding and inhibition of the kinase. nih.gov

Table 4: B-Raf Kinase Inhibitory Activity of a Structurally Related Compound (C6)

| Target | Compound | IC50 / GI50 |

|---|---|---|

| B-RafV600E | C6 | 0.15 µM |

| WM266.4 (Melanoma Cell Line) | C6 | 1.75 µM |

Data from a study on 2-(1,3-diaryl-4,5-dihydro-1H-pyrazol-5-yl)phenol derivatives. nih.gov

Mechanistic Insights into Anti-Proliferative Actions

The anti-proliferative effects of pyrazole derivatives are well-documented, with apoptosis induction being a primary mechanism of action. Research into compounds structurally related to this compound has provided significant insights into these cytotoxic activities.

Apoptosis Induction: Studies have demonstrated that pyrazole derivatives can trigger apoptosis in various cancer cell lines. For instance, certain derivatives have been shown to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of reactive oxygen species (ROS) and activation of the caspase 3 signaling pathway. nih.gov This ROS-mediated pathway is a common mechanism for inducing cell death in cancer cells. dntb.gov.ua

A synthetic nih.gov-shogaol derivative, 4F-phenyl pyrazole, has been investigated for its effects on colorectal adenocarcinoma cells. scienceasia.org This compound effectively reduced cell viability and inhibited colony formation. Mechanistic studies pointed towards apoptosis, revealing dose-dependent increases in phosphatidylserine (B164497) exposure on the cell surface, a key indicator of early apoptosis. scienceasia.org Further evidence of apoptosis was the increased percentage of 7-AAD positive cells, indicating a loss of plasma membrane integrity characteristic of late-stage apoptosis. scienceasia.org The search for new anticancer agents has led to the synthesis of pyrazole derivatives that specifically target apoptotic pathways by inhibiting anti-apoptotic proteins like Bcl-2 and causing DNA damage. nih.gov

| Compound Class/Derivative | Cell Line | Observed Effect | Mechanism |

|---|---|---|---|

| Pyrazole Derivatives | MDA-MB-468 (Triple Negative Breast Cancer) | Induction of cytotoxicity | Apoptosis induction via ROS generation and caspase 3 signaling nih.gov |

| 4F-phenyl pyrazole | HT29 (Colorectal Adenocarcinoma) | Reduced cell viability (IC50 of 9.7 µM), inhibited colony formation | Induction of early and late apoptosis scienceasia.org |

| 3-(4-(Benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-3-yl) phenyl acetate | Hep G2 (Liver Cancer) | Cell apoptosis | ROS-mediated pathway dntb.gov.ua |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | Various Cancer Cells | Anticancer activity | Bcl-2 inhibition and DNA damage potential nih.gov |

Anti-inflammatory Effects

The phenolic and pyrazole moieties are both associated with significant anti-inflammatory properties. nih.govnih.gov Phenolic compounds can modulate inflammatory pathways by inhibiting pro-inflammatory mediators and gene expression, including enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the arachidonic acid metabolism that leads to inflammatory prostanoids and leukotrienes. nih.gov

Derivatives containing the dichlorophenyl pyrazole scaffold have shown potent and specific anti-inflammatory actions. A notable example is 2-(5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl)-N-(2-hydroxyethyl)-2-oxoacetamide (CDMPO), which demonstrated significant anti-inflammatory effects in microglial cells. nih.gov It effectively reduced the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in lipopolysaccharide (LPS)-stimulated cells. Furthermore, it suppressed the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by attenuating the activation of nuclear factor-kappa B (NF-κB) and p38 phosphorylation. nih.gov

Other pyrazole derivatives have been found to inhibit the production of key pro-inflammatory cytokines. For example, some 3,5-diaryl pyrazole derivatives actively inhibit Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov Another series of pyrazole compounds demonstrated strong inhibitory effects on TNF-α, IL-1β, and IL-6. nih.gov This broad inhibition of inflammatory mediators highlights the potential of the this compound scaffold as a source of anti-inflammatory agents.

Antiviral Activity, Including Anti-HIV Properties

The broader classes of phenolic and pyrazole compounds have also been explored for their anti-HIV properties. While not pyrazoles, structurally related 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives have been developed as potent inhibitors of the HIV-1 capsid (CA) protein, a crucial target in the viral replication cycle. nih.gov These compounds interfere with both early and late stages of HIV-1 replication. nih.gov Additionally, phenolic compounds are known to possess antiviral capabilities, which can be influenced by the number and position of hydroxyl groups and other substituents. nih.gov Their mechanisms can include the inhibition of essential viral enzymes like integrase, which is responsible for integrating viral DNA into the host genome. nih.gov

Insecticidal Activity and Relevant Targets

The phenylpyrazole chemical class is renowned in the agrochemical industry, with fipronil (B1672679) being a prominent example. These compounds are effective against a wide array of pests. The insecticidal action of fipronil involves blocking the gamma-aminobutyric acid (GABA)-gated chloride channel in insects, leading to central nervous system disruption and death. researchgate.net

Derivatives containing the dichloro-phenol moiety, similar to the subject compound, have also been synthesized and tested for insecticidal properties. A series of dichloro-allyloxy-phenol derivatives with substituted pyrazol-3-ol moieties exhibited good insecticidal activities against the diamondback moth (Plutella xylostella). nih.gov Similarly, dichloro-allyloxy-phenol-containing pyrazole oximes displayed excellent activity against the Oriental armyworm. nih.gov

Another key target for pyrazole-based insecticides is the ryanodine (B192298) receptor (RyR), an intracellular calcium channel critical for muscle function in insects. rsc.org Novel N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives have been designed as activators of insect RyRs, showing high larvicidal activity against Plutella xylostella. rsc.org

| Compound Class | Target Pest | Activity/Target |

|---|---|---|

| Fipronil | Various insects | GABA-gated chloride channel antagonist researchgate.net |

| Dichloro-allyloxy-phenol pyrazol-3-ols | Diamondback moth (Plutella xylostella) | Good insecticidal activity nih.gov |

| N-(4-cyano-1-phenyl-1H-pyrazol-5-yl) derivatives | Diamondback moth (Plutella xylostella) | Ryanodine receptor (RyR) activator rsc.org |

| 1H-pyrazole-5-carboxylic acid derivatives | Bean aphid (Aphis fabae) | High mortality, comparable to imidacloprid (B1192907) researchgate.net |

Antioxidant Activity Investigations

Both phenolic and pyrazole structures contribute to antioxidant activity. Phenols are well-known antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. researchgate.net

Phenyl-pyrazolone derivatives have been specifically studied for their antioxidant properties, with some acting as effective scavengers of oxygen free radicals. mdpi.com The antioxidant capacity of these compounds is sometimes compared to edaravone, a marketed antioxidant drug that also features a pyrazolone core. mdpi.com While substitutions on the pyrazole ring can modulate this activity, some derivatives maintain significant radical scavenging capabilities. mdpi.com

Various studies have employed methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and nitric oxide radical scavenging assays to evaluate the antioxidant potential of newly synthesized pyrazole derivatives. nih.govresearchgate.net These investigations confirm that the pyrazole scaffold is a viable pharmacophore for developing potent antioxidant agents that can help mitigate oxidative stress. nih.gov

Exploration of Other Enzyme Inhibitory Mechanisms

Beyond the mechanisms already discussed, the pyrazole-phenol scaffold has been identified as a versatile inhibitor of various other enzymes implicated in a range of diseases.

Kinase Inhibition : Pyrazole derivatives have been developed as highly selective inhibitors of p38 MAP kinase, a key enzyme in inflammatory signaling pathways. nih.gov Others have shown inhibitory activity against mutant BRAF, a kinase involved in some cancers. nih.gov

HDAC6 Inhibition : A series of pyrazole derivatives were designed to selectively target and degrade Histone Deacetylase 6 (HDAC6), which has been identified as a promising strategy for treating acute liver injury. nih.gov

AKR1C3 Inhibition : Substituted pyranopyrazoles have been identified as a novel scaffold for inhibiting aldo-keto reductase family 1 member C3 (AKR1C3), a therapeutic target for castration-resistant prostate cancer. nih.gov

Metabolic and Neurological Enzyme Inhibition : Pyrazole-based Schiff bases have been investigated as potential multi-target agents, showing inhibitory activity against enzymes relevant to diabetes (α-amylase, α-glucosidase) and Alzheimer's disease (acetylcholinesterase, AChE). mdpi.com

Other Enzymes : The pyrazole structure has also been incorporated into inhibitors of monoamine oxidase B (MAO-B) and 15-Lipoxygenase (15-LOX). nih.govnih.gov

This wide range of enzyme inhibitory activities underscores the chemical tractability and pharmacological importance of the pyrazole nucleus.

Structure Activity Relationship Sar Studies and Molecular Design

Significance of the Dichlorophenol Moiety for Biological Activity

The 2,4-dichlorophenol (B122985) moiety is a critical pharmacophore that significantly influences the biological profile of the parent compound. The presence and position of the chlorine atoms on the phenol (B47542) ring are key determinants of activity. Halogen atoms, particularly chlorine, are known to modulate the lipophilicity, electronic character, and metabolic stability of a molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to biological targets. researchgate.net

In many classes of bioactive compounds, the introduction of chlorine atoms to a phenyl ring has been shown to enhance biological activity. nih.gov For instance, in a series of pyrazole (B372694) derivatives, the presence of a 3,4-dichlorophenyl group was found to be a key feature for potent activity. nih.gov This suggests that the specific dichlorination pattern is crucial. The electron-withdrawing nature of the chlorine atoms can influence the acidity of the phenolic hydroxyl group, which may be important for hydrogen bonding interactions with target proteins. researchgate.net Furthermore, the chlorine atoms can engage in halogen bonding, a non-covalent interaction that is increasingly recognized as important in ligand-receptor binding.

The 2,4-dichloro substitution pattern, in particular, has been associated with a range of biological activities in different scaffolds. While direct studies on 2,4-dichloro-6-(1-phenyl-1H-pyrazol-5-yl)phenol are limited, the recurrence of dichlorinated phenyl rings in potent bioactive molecules underscores the importance of this moiety. nih.govfrontiersin.org

| Compound Series | Substitution on Phenyl Ring | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Benzofuran pyrazoles | Chloro and trifluoromethyl groups | Elicited significant pain inhibition (24%). frontiersin.org | frontiersin.org |

| Pyrazole derivatives | 3,4-dichlorophenyl | Identified as a potent analogue in inducing a triple response in Arabidopsis seedlings. nih.gov | nih.gov |

Role of the N1-Phenyl Substituent on the Pyrazole Ring in Bioactivity Modulation

Studies on various N-phenylpyrazole derivatives have consistently demonstrated that the electronic and steric properties of the substituents on the N1-phenyl ring are critical for bioactivity. For example, the introduction of electron-withdrawing or electron-donating groups can affect the electron density of the pyrazole core and the phenyl ring itself, thereby influencing its binding characteristics. researchgate.net The substitution pattern on the N1-phenyl ring can also dictate the orientation of this group within a receptor's binding pocket, potentially leading to more favorable or unfavorable interactions. researchgate.net In some cases, unsubstituted N-phenyl groups have shown high activity, while in others, specific substitutions have led to significant improvements in potency. mdpi.com

| Compound Series | Substitution on N1-Phenyl Ring | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| 1-phenyl carboxyl pyrazole derivatives | Para-amino substitution | Positioned the amino group favorably within the active site. researchgate.net | researchgate.net |

| 1-phenyl carboxyl pyrazole derivatives | Para-methoxy substitution | Resulted in a tenfold decrease in binding affinity due to repulsive interactions. researchgate.net | researchgate.net |

| Thiourea derivatives | Introduction of a phenyl group at position 1 of the pyrazole ring | Markedly improved anticancer efficacy. researchgate.net | researchgate.net |

Effects of Substitutions on the Pyrazole Core (C-3, C-5, N-substituents) on Biological Outcomes

The pyrazole core itself offers multiple positions (C-3, C-5, and the N-substituent) where structural modifications can be made to fine-tune the biological activity. The substituents at these positions can influence the molecule's interaction with its target, as well as its physicochemical properties. researchgate.netnih.gov

Substitutions at the C-3 and C-5 positions of the pyrazole ring have been shown to be critical for the biological activity of many pyrazole-containing compounds. nih.gov The nature of these substituents, whether they are electron-donating or electron-withdrawing, bulky or compact, can significantly impact the binding affinity and selectivity. researchgate.netnih.gov For example, in some series of pyrazole derivatives, aryl groups at C-3 and C-5 are essential for activity. nih.gov The electronic properties of substituents at C-3 can influence the basicity of the pyrazole ring. nih.gov The removal or modification of a substituent at the C-5 position has been shown to alter the rotational barrier around the biaryl axis in some Mcl-1 inhibitors, affecting their binding conformation. acs.org

The N-substituent on the pyrazole ring is another key determinant of biological activity. frontiersin.org Varying the N-substituent can impact the molecule's lipophilicity, solubility, and ability to form hydrogen bonds. frontiersin.org In a study on T. cruzi inhibitors, modifications on the pyrazolone (B3327878) nitrogen were explored, revealing that more apolar compounds generally showed better activities. frontiersin.org

| Position on Pyrazole Core | Type of Substitution | Observed Effect | Reference |

|---|---|---|---|

| C-3 | Electron-donating groups | Increase the basicity of the pyrazole ring. nih.gov | nih.gov |

| C-3 | Electron-withdrawing groups | Stabilize the C5-tautomer. nih.gov | nih.gov |

| C-5 | Removal of a methyl group | Allowed for rotation around the biaryl axis, affecting binding conformation in Mcl-1 inhibitors. acs.org | acs.org |

| N-substituent | Introduction of a piperidine (B6355638) linker | Offered new opportunities for derivatization in T. cruzi inhibitors. frontiersin.org | frontiersin.org |

Rational Design Principles for Optimizing the Chemical Compound's Bioactivity

The rational design of more potent and selective analogs of this compound relies on the integration of SAR data with an understanding of the target's structure and binding site properties. Several key principles guide this process. nih.govresearchgate.net One common strategy is bioisosteric replacement, where a functional group is replaced by another with similar steric and electronic properties to improve potency or pharmacokinetic profiles. nih.gov The pyrazole ring itself can be considered a bioisostere of a benzene (B151609) ring. nih.gov

Another principle is the strategic modification of substituents to enhance binding interactions. This can involve introducing groups that can form additional hydrogen bonds, halogen bonds, or hydrophobic interactions with the target. researchgate.net For example, the targeted introduction of substituents on the N1-phenyl ring can optimize its fit within a hydrophobic pocket of a receptor. researchgate.net

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is another effective design strategy. nih.gov This can lead to compounds with improved affinity and/or a dual mode of action. Furthermore, computational methods such as molecular docking and molecular dynamics simulations can be employed to predict the binding modes of designed analogs and to prioritize them for synthesis and biological evaluation. researchgate.net These in silico tools, combined with empirical SAR data, provide a powerful platform for the rational optimization of the bioactivity of this class of compounds.

Coordination Chemistry and Ligand Properties

Metal Chelation Potential of the Phenol-Pyrazole Ligand

A thorough review of scientific literature reveals no specific studies focused on the metal chelation potential of 2,4-dichloro-6-(1-phenyl-1H-pyrazol-5-yl)phenol. While pyrazole (B372694) and phenol (B47542) moieties are well-known coordinating groups in ligand design, the chelating behavior of this particular substituted phenol-pyrazole system has not been experimentally determined or reported in available research. Consequently, there is no data on its affinity for various metal ions, the stability constants of potential complexes, or the preferred coordination modes.

Spectroscopic Probing of Metal-Ligand Interactions

In the absence of any synthesized transition metal complexes with this compound, no spectroscopic studies have been performed to probe its metal-ligand interactions. There is no available data from techniques such as infrared (IR), nuclear magnetic resonance (NMR), UV-Visible, or X-ray crystallography that would elucidate the nature of the bonding between this ligand and any metal center.

Concluding Remarks and Future Research Directions

Summary of Current Research Contributions

A comprehensive review of available scientific literature reveals a significant scarcity of research specifically focused on the chemical compound 2,4-dichloro-6-(1-phenyl-1H-pyrazol-5-yl)phenol. While the broader class of pyrazole (B372694) derivatives has been the subject of extensive investigation due to their diverse biological activities, this particular substituted phenol (B47542) appears to be a novel or less-explored entity. The pyrazole core is a well-established pharmacophore, and its derivatives have shown a wide range of therapeutic potentials, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties. researchgate.netnbinno.comias.ac.in The presence of a phenolic moiety is also significant, as phenolic compounds are known for their antioxidant and other biological activities. nih.gov However, the specific combination of a 2,4-dichlorinated phenol linked to a 1-phenyl-1H-pyrazole at the 6-position has not been detailed in the accessible research literature.

Identification of Knowledge Gaps

Given the lack of specific studies, there are considerable knowledge gaps concerning this compound. The primary and most significant gap is the absence of any reported synthesis of this compound. Consequently, its physicochemical properties, spectroscopic data, and crystalline structure remain uncharacterized. Furthermore, there is no information regarding its potential biological activities. Key areas where knowledge is lacking include:

Synthesis: No established synthetic route has been published.

Biological Activity: The compound has not been screened for any therapeutic properties, such as anticancer, anti-inflammatory, or antimicrobial effects.

Mechanism of Action: Without biological data, the mechanism by which it might exert any biological effect is entirely unknown.

Structure-Activity Relationships (SAR): As a single, unstudied compound, no SAR studies have been conducted.

Computational and Theoretical Data: There are no published computational studies on its molecular structure, electronic properties, or potential interactions with biological targets.

Proposed Avenues for Future Synthetic Exploration

Future research should initially focus on the synthesis of this compound. A plausible synthetic strategy could involve the condensation of a suitably substituted hydrazine (B178648), such as phenylhydrazine (B124118), with a β-diketone precursor. mdpi.comnih.gov The synthesis of the required β-diketone, namely 1-(2,4-dichloro-6-hydroxyphenyl)-3-(phenyl)-propane-1,3-dione, would be a critical step.

Another potential approach could be a multi-component reaction, which has been successfully employed for the synthesis of other complex pyrazole derivatives. mdpi.com The development of an efficient and scalable synthetic route would be the gateway to all further investigations of this compound.

Directions for Further Mechanistic Biological Studies

Once synthesized, a systematic evaluation of the biological activities of this compound is warranted. Based on the known activities of related pyrazole-phenol compounds, initial screening could focus on:

Anticancer Activity: Evaluation against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative effects. nbinno.com

Anti-inflammatory Activity: Assessment of its ability to inhibit key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX). nih.govnih.gov

Antimicrobial Activity: Screening against a range of pathogenic bacteria and fungi to determine its potential as an anti-infective agent. nbinno.com

Antioxidant Activity: Determination of its radical scavenging properties, which are common for phenolic compounds. nih.gov

Should any significant biological activity be identified, subsequent mechanistic studies would be crucial. These could involve enzyme inhibition assays, gene expression analysis, and studies on relevant signaling pathways to elucidate its mode of action.

Prospects for Computational Modeling Advancements

Computational modeling can play a vital role in predicting the properties and potential biological activities of this compound, even before its synthesis. Density Functional Theory (DFT) calculations can be employed to determine its optimized geometry, electronic structure, and spectroscopic properties. asrjetsjournal.orgresearchgate.net

Furthermore, molecular docking studies could be performed to predict its binding affinity to various biological targets. For instance, based on the activities of other pyrazole derivatives, its interaction with enzymes like COX, LOX, or various kinases could be computationally modeled. nih.govnih.gov These in silico studies can help to prioritize and guide future experimental work, saving time and resources in the drug discovery process. The exploration of its absorption, distribution, metabolism, and excretion (ADME) properties through computational models would also be a valuable step in assessing its drug-likeness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.